molecular formula C8H17O3PS2 B1353500 Diethyl (1,3-Dithian-2-yl)phosphonate CAS No. 62999-73-9

Diethyl (1,3-Dithian-2-yl)phosphonate

Cat. No. B1353500
CAS RN: 62999-73-9
M. Wt: 256.3 g/mol
InChI Key: BGXBJZCFBVTFFP-UHFFFAOYSA-N
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Description

Diethyl (1,3-Dithian-2-yl)phosphonate is a chemical compound with the molecular formula C8H17O3PS2 and a molecular weight of 256.33 . It is also known by its IUPAC name, diethyl 1,3-dithian-2-ylphosphonate .


Synthesis Analysis

The synthesis of Diethyl (1,3-Dithian-2-yl)phosphonate involves the addition of n-BuLi to a solution of (1,3-dithian-2-yl)phosphonate in THF at -78 °C. The mixture is stirred for 1 hour. The aldehyde is then added while stirring for 15 minutes .


Molecular Structure Analysis

The InChI code for Diethyl (1,3-Dithian-2-yl)phosphonate is 1S/C8H17O3PS2/c1-3-10-12(9,11-4-2)8-13-6-5-7-14-8/h8H,3-7H2,1-2H3 .


Physical And Chemical Properties Analysis

Diethyl (1,3-Dithian-2-yl)phosphonate is a solid at 20°C . It has a boiling point of 134°C at 0.1 mmHg and a melting point of 35°C .

Scientific Research Applications

Synthesis of Phosphorylated Compounds

Diethyl (1,3-Dithian-2-yl)phosphonate plays a significant role in the synthesis of various phosphorylated compounds. For instance, it is used in the synthesis of phosphorylated isoindolinone derivatives, which involves the metallation of N-substituted isoindolin-1-ones and subsequent reaction with diethyl vinylphosphonate or diethyl 3-bromopropylphosphonate (Jóźwiak et al., 2014).

In Organic Synthesis

This compound is also essential in organic synthesis processes. For example, it is used in the preparation of Diethyl (Dichloromethyl)Phosphonate and its use in the Synthesis of Alkynes (Marinetti & Savignac, 2003). Additionally, it is involved in the creation of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate through 1,3-dipolar cycloaddition reactions (Fall et al., 2020).

Herbicidal Activity

An interesting application of diethyl (1,3-Dithian-2-yl)phosphonate derivatives is in the field of agriculture, particularly in the development of herbicides. Research has shown that certain compounds derived from this phosphonate exhibit potent herbicidal activity against various plant species (Xiao, Li, & Shi, 2008).

Structural Studies

Structural studies of diethyl (1-hydroxy-2-butynyl)phosphonate have revealed interesting features, such as tetrahedral geometry around the phosphorus atom and specific types of hydrogen bonding, which are significant in understanding the properties of these compounds (Sanders et al., 1996).

Aminophosphonic Derivatives Synthesis

The compound is also used in the synthesis of aminophosphonic derivatives. The hetero-Diels-Alder reactions involving diethyl (1,3-Dithian-2-yl)phosphonate derivatives lead to the formation of compounds of potential interest in medicinal chemistry, demonstrating its versatility in creating pharmacologically relevant molecules (Monbaliu, Tinant, & Marchand‐Brynaert, 2010).

Formation of Heterocycles

Additionally, diethyl (1,3-Dithian-2-yl)phosphonate derivatives are instrumental in the formation of various heterocycles. For instance, they have been used to create seven-membered 1,4,2- oxazaphosphepane heterocycles and other related compounds, highlighting their utility in synthesizing complex organic structures (Zamorano-Octaviano et al., 2006).

Kainoid Analogues Synthesis

The compound is also used in the diastereoselective synthesis of ω-phosphonic acid analogues of 4-arylkainoids. This synthesis route emphasizes the control of stereochemistry, which is crucial in the pharmaceutical industry for creating specific drug molecules (Yuasa et al., 1998).

Hydrogenation Studies

Moreover, diethyl (1,3-Dithian-2-yl)phosphonate derivatives have been studied for their behavior under hydrogenation conditions. This research is important for understanding the reactivity and potential transformations of these compounds under various chemical conditions (Brel, 2012).

Crystal Structure Analysis

Crystal structure analysis of related compounds, such as ethyl benzimidazole-2-yl phosphonate, derived from diethyl (1,3-Dithian-2-yl)phosphonate, provides valuable insights into the molecular structure and bonding characteristics of these compounds (Hu et al., 2010).

Antiproliferative Effects in Cancer Research

Furthermore, alkynylphosphonate analogues of diethyl (1,3-Dithian-2-yl)phosphonate have shown potent antiproliferative effects in cancer cells, highlighting its potential in medicinal chemistry and cancer treatment research (Salomón et al., 2011).

Antimicrobial Activity

Lastly, some substituted derivatives of diethyl (1,3-Dithian-2-yl)phosphonate exhibit antimicrobial activity, further expanding its potential applications in the field of pharmacology and drug development (Sarva et al., 2022)

Safety And Hazards

Safety measures for handling Diethyl (1,3-Dithian-2-yl)phosphonate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-diethoxyphosphoryl-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3PS2/c1-3-10-12(9,11-4-2)8-13-6-5-7-14-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXBJZCFBVTFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1SCCCS1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446542
Record name Diethyl (1,3-Dithian-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (1,3-Dithian-2-yl)phosphonate

CAS RN

62999-73-9
Record name Diethyl (1,3-Dithian-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl (1,3-Dithian-2-yl)phosphonate
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Diethyl (1,3-Dithian-2-yl)phosphonate

Citations

For This Compound
8
Citations
B Iorga, V Mouries, P Savignac - ChemInform, 1998 - hal.science
We describe the formation and reactivity of the lithiated carbanion of 5,5-dimethyl-2oxo-2-(1,3-dithian-2-yl)-1,3,2-dioxaphosphorinane 3b. The derived carbanion 2b is prepared in …
Number of citations: 7 hal.science
VP Morgalyuk - Molecules, 2014 - mdpi.com
The underinvestigated derivatives of unstable phosphorylated formaldehyde acetals and some of the structurally related compounds, such as thioacetals, aminonitriles, …
Number of citations: 9 www.mdpi.com
TJ Lee, WJ Holtz, RL Smith - The Journal of Organic Chemistry, 1982 - ACS Publications
Synthetic strategies are described for modifying the side-chain ester and lactone moieties of mevinolin (1), a potent, competitive HMG-CoA reductase inhibitor isolated from cultures of …
Number of citations: 53 pubs.acs.org
K Undheim - Synthesis, 2017 - thieme-connect.com
Spirocyclic scaffolds are embedded in several families of natural products. In the spirocyclic structure, the two rings constituting the spirane are linked through a common carbon atom. …
Number of citations: 13 www.thieme-connect.com
S Sebastian, AK Khatana, E Yadav… - Organic & Biomolecular …, 2021 - pubs.rsc.org
One-carbon homologation–functionalization in organic synthesis is a quite challenging and difficult task in terms of atom economy, ease of reaction, selectivity and number of steps …
Number of citations: 7 pubs.rsc.org
P Meresse, C Monneret, E Bertounesque - Tetrahedron, 2004 - Elsevier
Non-epimerizable cis and trans δ-lactone analogues of podophyllotoxin have been prepared. Thus the synthesis of the cis isomer has been achieved in 8 steps and 4% overall yield …
Number of citations: 24 www.sciencedirect.com
TJ Lee - Tetrahedron letters, 1985 - Elsevier
A new and novel approach to the preparation of optically active analogs of mevinolin and compactin, in which the β-hydroxy-δ-lactone moiety is derived from D-glucose, is described. …
Number of citations: 26 www.sciencedirect.com
SR Martin, DE Guinn - Synthesis, 1991 - thieme-connect.com
Stereosclective construction of new carbonwarbon and carbon-heteroatom bonds constitutes one of the major challenges in modern synthetic organic chemistry. Consequently, …
Number of citations: 22 www.thieme-connect.com

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